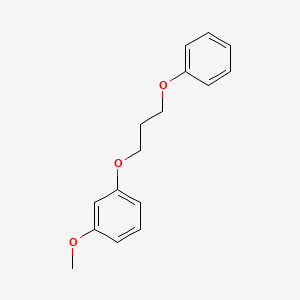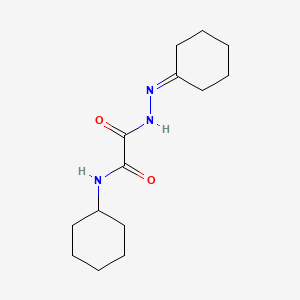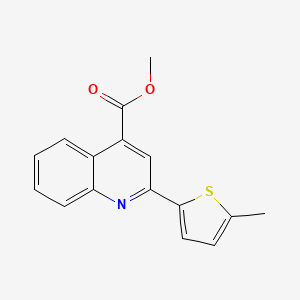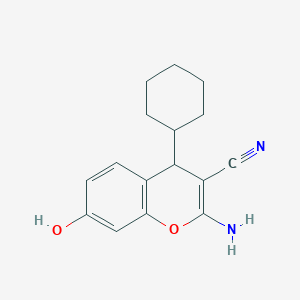
1-methoxy-3-(3-phenoxypropoxy)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-methoxy-3-(3-phenoxypropoxy)benzene is a chemical compound that belongs to the class of aryloxypropanolamines. It is commonly known as ICI 118,587 and has been extensively researched for its potential therapeutic applications. This compound has been found to have a high affinity for beta-3 adrenergic receptors and has been studied for its potential use in the treatment of obesity, diabetes, and other metabolic disorders.
Mecanismo De Acción
The mechanism of action of 1-methoxy-3-(3-phenoxypropoxy)benzene involves its binding to beta-3 adrenergic receptors. This binding leads to the activation of the receptor, which in turn leads to the activation of adenylate cyclase and the production of cyclic AMP. This results in the activation of protein kinase A and the phosphorylation of various target proteins, leading to the activation of thermogenesis and lipolysis in adipose tissue.
Biochemical and Physiological Effects
1-methoxy-3-(3-phenoxypropoxy)benzene has been found to have a number of biochemical and physiological effects. It has been shown to increase thermogenesis and lipolysis in adipose tissue, leading to increased energy expenditure and fat loss. It has also been found to improve glucose tolerance and insulin sensitivity, which has led to research into its potential use in the treatment of diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-methoxy-3-(3-phenoxypropoxy)benzene in lab experiments include its high affinity for beta-3 adrenergic receptors and its potential therapeutic applications in the treatment of obesity, diabetes, and other metabolic disorders. However, the limitations of using this compound include its potential toxicity and the need for further research into its safety and efficacy.
Direcciones Futuras
There are a number of future directions for research into 1-methoxy-3-(3-phenoxypropoxy)benzene. These include further studies into its safety and efficacy, as well as its potential use in combination with other drugs for the treatment of obesity, diabetes, and other metabolic disorders. Additionally, research into the development of more selective beta-3 adrenergic receptor agonists may lead to the development of more effective therapies for these conditions.
Métodos De Síntesis
The synthesis of 1-methoxy-3-(3-phenoxypropoxy)benzene involves the reaction of 3-phenoxypropyl bromide with 1-methoxy-2-nitrobenzene in the presence of a base such as potassium carbonate. The resulting product is then reduced using a reducing agent such as palladium on carbon to yield 1-methoxy-3-(3-phenoxypropoxy)benzene.
Aplicaciones Científicas De Investigación
1-methoxy-3-(3-phenoxypropoxy)benzene has been extensively studied for its potential therapeutic applications. It has been found to have a high affinity for beta-3 adrenergic receptors, which are primarily found in adipose tissue. This has led to research into the potential use of this compound in the treatment of obesity, diabetes, and other metabolic disorders.
Propiedades
IUPAC Name |
1-methoxy-3-(3-phenoxypropoxy)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O3/c1-17-15-9-5-10-16(13-15)19-12-6-11-18-14-7-3-2-4-8-14/h2-5,7-10,13H,6,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTBJFGAYAGVUCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCCCOC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methoxy-3-(3-phenoxypropoxy)benzene | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[3-(2,5-dimethylphenyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-(4-fluorophenyl)-1,3-thiazole hydrobromide](/img/structure/B5111587.png)

![N-(1-{1-[2-methyl-4-(1H-pyrazol-1-yl)benzyl]-4-piperidinyl}-1H-pyrazol-5-yl)acetamide](/img/structure/B5111596.png)

![N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}-3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxamide](/img/structure/B5111611.png)
![2-(3,4-dimethoxybenzyl)-N-methyl-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]-1,3-benzoxazole-6-carboxamide](/img/structure/B5111618.png)
![(1H-benzimidazol-2-ylmethyl){[2-[(cyclopropylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}methylamine](/img/structure/B5111621.png)
![4-benzyl-1-[(4-methyl-3-nitrophenyl)sulfonyl]piperidine](/img/structure/B5111634.png)

![1-cyclohexyl-4-{[1-(2-methylbenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1,4-diazepane](/img/structure/B5111649.png)
![1,1'-[(2-oxo-2,3-dihydro-1H-indole-3,3-diyl)di-4,1-phenylene]di(2,5-pyrrolidinedione)](/img/structure/B5111659.png)
![N',N'''-(1,3-dimethyl-2-oxo-4,5-imidazolidinediyl)bis[N-(tert-butyl)urea]](/img/structure/B5111662.png)
![N-(tert-butyl)-3-[(cyclopropylcarbonyl)amino]benzamide](/img/structure/B5111682.png)